1-Ethoxy-3,6-dimethylnonane
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Overview
Description
1-Ethoxy-3,6-dimethylnonane is an organic compound with the molecular formula C₁₃H₂₈O It is a branched alkyl ether, characterized by the presence of an ethoxy group attached to a nonane backbone with two methyl substituents at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3,6-dimethylnonane can be synthesized through the etherification of 3,6-dimethylnonanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: Industrial production of this compound involves the catalytic etherification of 3,6-dimethylnonanol using ethylene oxide in the presence of an acid catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3,6-dimethylnonane primarily undergoes substitution reactions due to the presence of the ethoxy group. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., bromine) and strong acids (e.g., hydrochloric acid). These reactions typically occur at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding aldehydes or carboxylic acids.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives of this compound.
Oxidation Reactions: Products include 3,6-dimethylnonanal and 3,6-dimethylnonanoic acid.
Scientific Research Applications
1-Ethoxy-3,6-dimethylnonane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with lipid bilayers.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-ethoxy-3,6-dimethylnonane involves its interaction with lipid membranes. The ethoxy group allows the compound to integrate into lipid bilayers, altering their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
1-Methoxy-3,6-dimethylnonane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Butoxy-3,6-dimethylnonane: Contains a butoxy group, leading to different physical and chemical properties.
Uniqueness: 1-Ethoxy-3,6-dimethylnonane is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications involving lipid interactions. Its structural configuration also allows for selective reactivity in synthetic processes.
Properties
CAS No. |
68439-54-3 |
---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
1-ethoxy-3,6-dimethylnonane |
InChI |
InChI=1S/C13H28O/c1-5-7-12(3)8-9-13(4)10-11-14-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
HLIQZYCJOJQKGU-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCC(C)CCOCC |
Canonical SMILES |
CCCC(C)CCC(C)CCOCC |
Key on ui other cas no. |
68439-54-3 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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